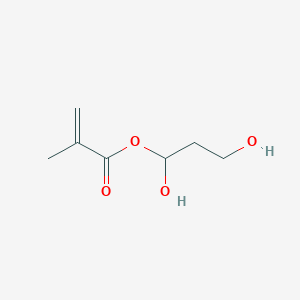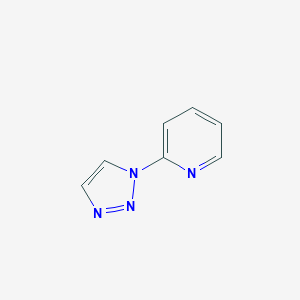
2-(1H-1,2,3-triazol-1-yl)pyridine
Descripción general
Descripción
2-(1H-1,2,3-triazol-1-yl)pyridine, commonly known as TPy, is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications in various fields. TPy is a pyridine derivative containing a triazole ring, which makes it highly versatile and useful in a wide range of applications.
Aplicaciones Científicas De Investigación
TPy has numerous potential applications in scientific research, including as a ligand in coordination chemistry, a building block for the synthesis of organic compounds, and a fluorescent probe for biological imaging. TPy can also be used as a catalyst for various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. Additionally, TPy has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of TPy depends on the specific application and use. As a ligand in coordination chemistry, TPy binds to metal ions through its nitrogen atoms, forming coordination complexes. As a building block for the synthesis of organic compounds, TPy can be incorporated into various organic molecules, imparting its unique properties to the final product. As a fluorescent probe for biological imaging, TPy emits fluorescence when excited by light, allowing for the visualization of biological structures and processes.
Efectos Bioquímicos Y Fisiológicos
TPy has been studied for its potential biochemical and physiological effects, including its cytotoxicity and antioxidant activity. TPy has been shown to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, TPy has been shown to possess antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TPy in lab experiments include its versatility, ease of synthesis, and unique chemical properties. TPy can be easily synthesized using a variety of methods, and its unique chemical properties make it useful in a wide range of applications. However, the limitations of using TPy in lab experiments include its potential toxicity and the need for further research to fully understand its properties and potential applications.
Direcciones Futuras
There are numerous future directions for research on TPy, including its use in the development of new coordination complexes, organic compounds, and fluorescent probes for biological imaging. Additionally, further research is needed to fully understand the potential biochemical and physiological effects of TPy, as well as its potential applications in cancer therapy and oxidative stress-related diseases. Overall, TPy is a promising compound with numerous potential applications in scientific research.
Propiedades
Número CAS |
118078-97-0 |
|---|---|
Nombre del producto |
2-(1H-1,2,3-triazol-1-yl)pyridine |
Fórmula molecular |
C7H6N4 |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H |
Clave InChI |
CPUDLFSMVVGOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
SMILES canónico |
C1=CC=NC(=C1)N2C=CN=N2 |
Sinónimos |
Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

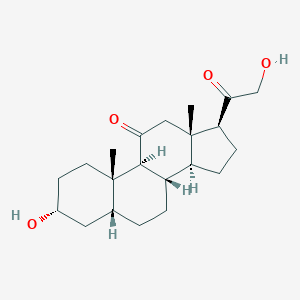
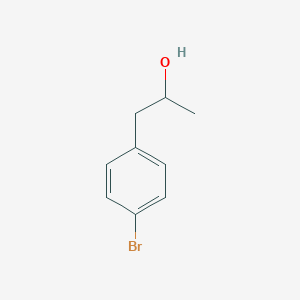
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
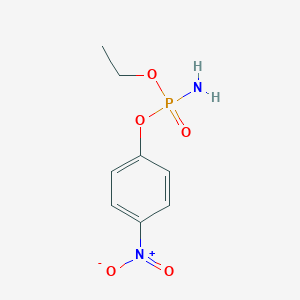
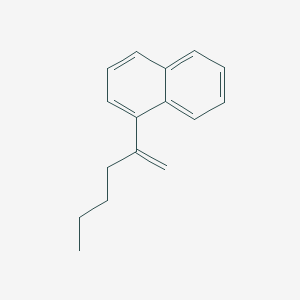
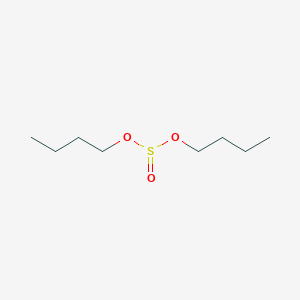
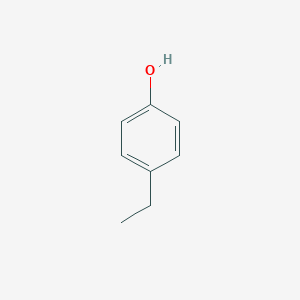
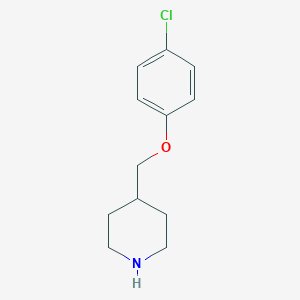
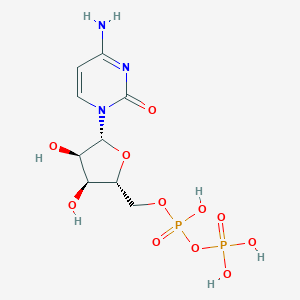
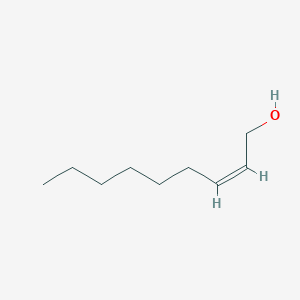
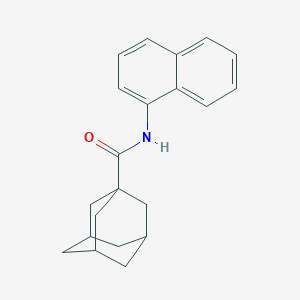
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
